REACTION_CXSMILES
|
[I-:1].[NH4+].P([O-])(O)(O)=O.[NH4+].[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.O=O>[Cu](I)I.O.C1C=CC=CC=1>[I:1][C:11]1[CH:12]=[C:13]([CH3:16])[CH:14]=[CH:15][C:10]=1[NH2:9] |f:0.1,2.3|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[I-].[NH4+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[NH4+]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 500-ml pressure-proof glass autoclave were added
|
Type
|
CUSTOM
|
Details
|
be 70° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(N)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.357 mol | |
AMOUNT: MASS | 83.1 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |